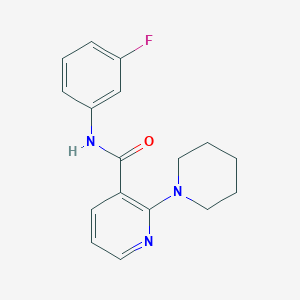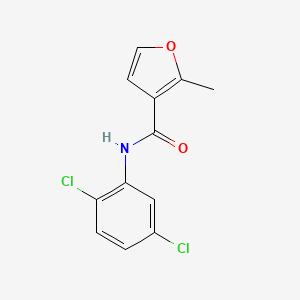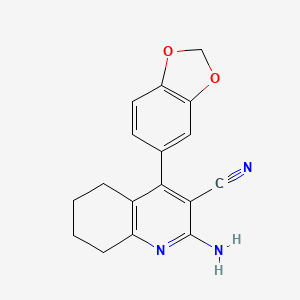![molecular formula C18H24N2O2S B5545011 (1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-ethyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545011.png)
(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-ethyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Research on related bicyclic skeletons, such as those found in diazabicyclo[3.3.1]nonan-9-one derivatives, provides insights into potential synthetic routes and challenges associated with the compound . The synthesis of structurally related compounds often involves multi-step reactions, including cyclization and functional group transformations. For example, studies on the synthesis of chiral 3, 7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments highlight the complexity of achieving desired stereochemistry and functionalization within bicyclic frameworks (Vlasova et al., 2015).
Molecular Structure Analysis
The molecular structure of diazabicyclo[3.2.2]nonane derivatives has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. These studies reveal the importance of conformational analysis in understanding the stereochemistry and electronic environment of the bicyclic system. For instance, research on 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives demonstrates the impact of substituents on the molecular geometry and potential intermolecular interactions (McCabe, Milne, & Sim, 1989).
Chemical Reactions and Properties
The reactivity of the compound likely involves interactions between the bicyclic core and functional groups. Similar compounds exhibit a range of chemical behaviors, including nucleophilic and electrophilic reactions, which can be leveraged for further functionalization. Studies on the reactivity of diazabicyclo[3.3.1]nonane derivatives provide a foundation for predicting and optimizing reactions involving the target compound (Dotsenko, Krivokolysko, & Litvinov, 2007).
Aplicaciones Científicas De Investigación
Synthesis and Structure Analysis
Compounds related to diazabicyclo nonanes, such as 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives, have been synthesized and analyzed for their structure and biological activity. For example, derivatives with various substituents have been developed to explore their pharmacological properties. These studies involve complex synthetic routes to introduce specific functional groups aimed at enhancing biological activity or improving pharmacokinetic profiles. The structural analysis, often involving X-ray crystallography, provides insights into the three-dimensional arrangement of atoms, which is crucial for understanding the interaction with biological targets (Malmakova et al., 2021).
Biological Activity and Pharmacological Properties
Several studies have focused on evaluating the biological activity of diazabicyclo compounds. For instance, pharmacological screening has identified compounds exhibiting local anesthetic activity with low toxicity, highlighting their potential for further development as therapeutic agents. The nature of substituents, particularly the N-alkoxyalkyl radical, has been studied for its impact on toxicity and activity, providing valuable information for the targeted design of new compounds (Malmakova et al., 2021).
Propiedades
IUPAC Name |
(1S,5R)-6-(cyclopropylmethyl)-3-(5-ethylthiophene-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-2-16-7-14(11-23-16)17(21)19-9-13-5-6-15(10-19)20(18(13)22)8-12-3-4-12/h7,11-13,15H,2-6,8-10H2,1H3/t13-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTRIWCZADECFL-DZGCQCFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)N2CC3CCC(C2)N(C3=O)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CS1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-6-(cyclopropylmethyl)-3-(5-ethylthiophene-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5544930.png)

![2-(4-bromophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5544947.png)

![2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5544960.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5544963.png)
![4-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5544971.png)
![4-methoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5544990.png)
![2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol](/img/structure/B5544997.png)
![6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5544998.png)
![1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-[(1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethanone](/img/structure/B5545008.png)


